molecular formula C23H24BrClN4O2S B2545920 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1189735-04-3

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2545920
CAS No.: 1189735-04-3
M. Wt: 535.89
InChI Key: RTIHIARDOYLXPH-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide features a complex hybrid structure combining a triazaspiro ring system, a sulfanyl linker, and substituted phenyl groups. Key structural elements include:

  • Substituents: A 4-bromophenyl group on the spiro system and a 3-chloro-4-methoxyphenyl group on the acetamide terminus.
  • Functional groups: Acetamide, sulfanyl, bromo, chloro, and methoxy groups, which collectively influence solubility, reactivity, and bioactivity.

This compound’s molecular weight is estimated at ~564.38 g/mol (calculated from an assumed formula: C₃₃H₃₄BrClN₄O₃S), though precise experimental data are lacking in the provided evidence .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrClN4O2S/c1-29-11-9-23(10-12-29)27-21(15-3-5-16(24)6-4-15)22(28-23)32-14-20(30)26-17-7-8-19(31-2)18(25)13-17/h3-8,13H,9-12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIHIARDOYLXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the bromophenyl group via a halogenation reaction.
  • Attachment of the sulfanyl group through a thiolation reaction.
  • Coupling with the acetamide moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

  • Use of continuous flow reactors for efficient reaction control.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Scale-up processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

“2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Chemical Synthesis: Utilization as an intermediate in the synthesis of other complex molecules.

    Polymer Science: Potential incorporation into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action of “2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways related to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares the target compound with two structurally related analogs:

Parameter Target Compound Analog 1 () Analog 2 ()
Molecular Formula C₃₃H₃₄BrClN₄O₃S (hypothetical) C₂₄H₂₇BrN₄O₃S Not explicitly stated (likely C₁₅H₁₇BrN₂O₄S)
Molecular Weight ~564.38 g/mol 547.47 g/mol ~441.28 g/mol (estimated)
Key Substituents 4-Bromophenyl, 3-chloro-4-methoxyphenyl 4-Bromophenyl, 2,4-dimethoxyphenyl 4-Bromophenylsulfonyl
Spiro System 1,4,8-Triazaspiro[4.5]deca-1,3-diene 1,4,8-Triazaspiro[4.5]deca-1,3-diene 1,3-Diazaspiro[4.5]decane
Functional Groups Acetamide, sulfanyl, Br, Cl, OCH₃ Acetamide, sulfanyl, Br, OCH₃ (×2) Sulfonyl, dione
Notable Bond Lengths N/A (hypothetical N–C: ~1.35 Å; C–Br: ~1.89 Å ) 63 bonds (incl. 3 double bonds, 12 aromatic bonds) S–O bonds (sulfonyl) likely ~1.43 Å
Key Observations:
  • Analog 1 shares the triazaspiro core and sulfanyl group but differs in the acetamide substituent (2,4-dimethoxyphenyl vs. 3-chloro-4-methoxyphenyl).
  • Analog 2 replaces the sulfanyl group with a sulfonyl moiety, which is more electron-withdrawing. This alters electronic distribution and may reduce nucleophilic reactivity at the sulfur atom .

Physicochemical Properties

  • Lipophilicity : The chloro substituent in the target compound likely increases logP compared to Analog 1’s dimethoxy groups. Conversely, Analog 2’s sulfonyl group would reduce lipophilicity due to higher polarity .
  • Solubility : The triazaspiro system’s nitrogen atoms and acetamide group enhance aqueous solubility relative to Analog 2’s dione moiety, which is less polar .

Q & A

Q. Table 1: Common Synthetic Conditions

StepReagents/ConditionsYield Optimization TipsReference
Core FormationPOCl₃, reflux, anhydrous conditionsMaintain strict moisture control
Sulfanyl AdditionTriethylamine, DMAP, CH₂Cl₂Use fresh catalysts
CrystallizationEthanol/water (1:1), slow coolingMonitor supersaturation

Advanced: How can researchers resolve contradictions in spectral data during structural validation?

Methodological Answer:
Contradictions in NMR, IR, or mass spectrometry data often arise from isomerism or impurities. Strategies include:

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., PubChem’s deposited data) .
  • X-ray crystallography : Resolve stereochemical ambiguities via single-crystal diffraction (e.g., spirocyclic conformations in ) .
  • LC-MS hyphenation : Use Chromolith® HPLC columns with high-resolution MS to detect trace impurities affecting spectral clarity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • HPLC-PDA : Employ gradient elution (e.g., acetonitrile/water with 0.1% TFA) on Chromolith columns to assess purity (>95%) .
  • NMR spectroscopy : Use DMSO-d₆ at 400 MHz to confirm substituent positions (e.g., 4-bromophenyl vs. 3-chloro-4-methoxyphenyl groups) .
  • Elemental analysis : Validate molecular formula (C₂₃H₂₂BrClN₄O₂S) via combustion analysis .

Q. Table 2: Analytical Parameters

TechniqueCritical ParametersApplicationReference
HPLC5 µm C18 column, 1.0 mL/min flowPurity and stability testing
¹H NMRδ 7.2–8.1 ppm (aromatic protons)Substituent orientation analysis
X-ray DiffractionCu-Kα radiation, 296 KAbsolute configuration determination

Advanced: How to evaluate environmental persistence and ecotoxicity?

Methodological Answer:
Follow the INCHEMBIOL framework ():

Physicochemical properties : Measure logP (octanol-water partition coefficient) to predict bioaccumulation .

Degradation studies : Use OECD 301B guidelines to assess biodegradability in aqueous systems.

Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
  • Waste disposal : Neutralize acidic/byproduct streams with NaOH before incineration .
  • Emergency measures : For spills, adsorb with vermiculite and dispose as hazardous waste .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) and compare bioactivity .
  • Enzyme inhibition assays : Test against target enzymes (e.g., Pfmrk kinase) using fluorescence polarization .
  • Statistical design : Apply randomized block designs (split-split plots) to account for variables like reaction time and catalyst load .

Basic: How to address low yields in the final synthetic step?

Methodological Answer:

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfanyl donor to spirocyclic intermediate .
  • Solvent selection : Replace CH₂Cl₂ with THF for better solubility of polar intermediates .
  • Catalyst screening : Test alternative bases (e.g., DBU) to improve cyclization efficiency .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

Methodological Answer:

  • Standardize purification : Implement QC checkpoints (e.g., HPLC purity >98%) before biological testing .
  • Blind testing : Use double-blinded protocols to reduce experimental bias .
  • Positive controls : Include known inhibitors (e.g., Hedgehog Antagonist VIII) to validate assay conditions .

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